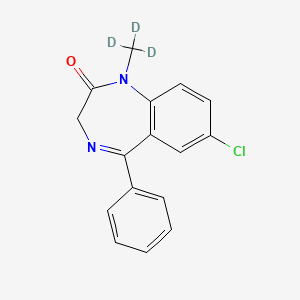

Diazepam-d3

Description

Theoretical Framework for Deuterium (B1214612) Substitution in Organic Compounds

Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. scielo.org.mx This increased bond strength is the basis of the kinetic isotope effect (KIE), where the rate of a chemical reaction is altered when a hydrogen atom is replaced by a deuterium atom. beilstein-journals.org Specifically, reactions that involve the breaking of a C-H bond will proceed at a slower rate when a C-D bond is present. scielo.org.mx This principle is fundamental to the application of deuterated compounds in pharmacological research. The substitution of hydrogen with deuterium can influence the acid-base equilibrium of organic compounds, with acids generally being weaker in deuterium oxide (D₂O) than in water (H₂O). mdpi.com

Strategic Rationale for Employing Deuterated Analogs in Biomedical Science

The strategic use of deuterated analogs in biomedical science stems primarily from the kinetic isotope effect. By selectively replacing hydrogen atoms at sites of metabolic activity with deuterium, researchers can slow down the rate of metabolic breakdown of a drug. researchgate.netnih.gov This can lead to several advantageous outcomes:

Improved Pharmacokinetic Profiles: A reduced rate of metabolism can increase a drug's half-life and bioavailability, potentially allowing for lower or less frequent dosing. symeres.comnih.gov

Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of undesirable or toxic metabolites, thereby enhancing the safety profile of a drug. nih.govnih.gov

Elucidation of Metabolic Pathways: The use of deuterated compounds allows scientists to trace the metabolic fate of a drug with high precision, identifying the primary sites of metabolic attack and the resulting metabolites. symeres.commusechem.com

Mechanistic Studies: Deuterium labeling is a powerful tool for investigating the mechanisms of chemical and enzymatic reactions. symeres.com

Historical Context of Diazepam Research and the Emergence of Isotopic Variants

Diazepam, first synthesized in 1959 and marketed as Valium, is a benzodiazepine (B76468) that has been extensively used for its anxiolytic, sedative, and anticonvulsant properties. nih.govfrontiersin.org The initial synthesis was developed by Leo Sternbach and his team at Hoffmann-La Roche. wikipedia.orgresearchgate.net Over the decades, extensive research has been conducted on its mechanism of action, which involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors. pharmgkb.org

The development of isotopic variants of diazepam, such as Diazepam-d3 and Diazepam-d5 (B593411), emerged from the need for highly specific and sensitive analytical methods for its quantification in biological samples. caymanchem.comlipomed-shop.com The first benzodiazepine, chlordiazepoxide, was synthesized in 1955 and released in 1960. benzoinfo.com Diazepam followed, being patented in 1958 and becoming a top-selling pharmaceutical. nih.govbenzoinfo.com The existence of naturally occurring benzodiazepines was even discovered in human brain tissue preserved from the 1940s, predating their industrial synthesis. researchgate.net

Defined Research Utility of this compound as a Mechanistic Probe and Analytical Standard

This compound, with three deuterium atoms substituting hydrogens on the N-methyl group, serves two primary roles in research. lipomed-usa.com

As a Mechanistic Probe:

As an Analytical Standard:

This compound is widely used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlipomed-shop.com In these applications, a known amount of this compound is added to a biological sample (e.g., blood or urine) before processing. Because this compound is chemically identical to diazepam but has a different molecular weight, it co-elutes with the non-deuterated drug during chromatography but is distinguished by the mass spectrometer. This allows for precise and accurate quantification of the diazepam concentration in the sample, correcting for any loss of analyte during sample preparation and analysis. nih.gov

Data Tables

Table 1: Chemical Properties of Diazepam and this compound

| Property | Diazepam | This compound |

|---|---|---|

| Full Chemical Name | 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1-Trideuteromethyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one. lipomed-usa.com |

| Molecular Formula | C₁₆H₁₃ClN₂O. nih.gov | C₁₆H₁₀ClD₃N₂O. lipomed-usa.com |

| Molecular Weight | 284.74 g/mol . wikipedia.org | 287.77 g/mol . lipomed-usa.com |

| CAS Number | 439-14-5. nih.gov | 83056-49-9. lipomed-usa.com |

Table 2: Research Applications of this compound

| Application | Description |

|---|---|

| Mechanistic Probe | Investigates the role of N-demethylation in diazepam metabolism by observing the kinetic isotope effect. |

| Internal Standard | Used for accurate quantification of diazepam in biological samples using mass spectrometry-based methods. caymanchem.com |

Structure

3D Structure

Properties

CAS No. |

83056-49-9 |

|---|---|

Molecular Formula |

C16H13ClN2O |

Molecular Weight |

287.76 g/mol |

IUPAC Name |

7-chloro-5-phenyl-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i1D3 |

InChI Key |

AAOVKJBEBIDNHE-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of Diazepam D3

Precursor Compounds and Reaction Pathways for Deuterium (B1214612) Incorporation

The creation of Diazepam-d3 can be approached through several synthetic routes, primarily involving either the use of deuterated precursors or the direct isotopic exchange on a suitable substrate.

One common pathway for synthesizing the core diazepam structure starts with 2-(methylamino)-5-chlorobenzophenone. nih.gov This precursor is reacted with an acylating agent like bromoacetyl bromide or chloroacetyl chloride, followed by cyclization with ammonia (B1221849) to form the diazepine (B8756704) ring. nih.govresearchgate.net To introduce deuterium, this synthesis can be adapted by using deuterated starting materials. For instance, employing a deuterated methylating agent earlier in the synthesis of the precursor could yield a deuterated N-methyl group.

A more direct and site-specific method involves isotopic exchange on an advanced intermediate. Research has shown that the protons at the C3 position of the benzodiazepine (B76468) ring can be selectively exchanged for deuterium. A key precursor for this approach is Diazepam 4-oxide. The protons at the 3-position of Diazepam 4-oxide are acidic enough to undergo an efficient deuterium exchange through a process of keto-enol tautomerism when placed in an alkaline deuterated solvent, such as deuterated methanol (B129727) (CH₃OD) with a base. iaea.org The resulting 3,3-dideuterated 4-oxide can then be used to synthesize various other 3-deuterated derivatives. iaea.org

Advanced Synthetic Approaches for Site-Specific Deuteration of Diazepam

Achieving site-specific deuteration with high isotopic enrichment is a primary goal in the synthesis of labeled compounds. Beyond the classical exchange methods, advanced synthetic strategies offer greater control and efficiency.

For deuteration at the C3 position, the use of Diazepam 4-oxide or Nordiazepam 4-oxide as precursors is a highly effective approach. The keto-enol tautomerism in deuterated alkaline methanol allows for the specific replacement of the two protons at the C3 position with deuterium atoms. iaea.org This intermediate, 3,3-dideuterated Diazepam 4-oxide, can then be chemically reduced to yield 3,3-dideuterated Diazepam. iaea.org

Another strategic position for deuteration is the N-methyl group. The introduction of a trideuteromethyl (-CD₃) group can be valuable for metabolic studies, as N-demethylation is a major metabolic pathway for diazepam. drugbank.com This is typically achieved by using a deuterated methylating agent, such as iodomethane-d₃ (CD₃I), during the synthesis of the precursor, 2-(methylamino)-5-chlorobenzophenone.

More recent innovations in synthetic chemistry have introduced metal-free, radical-based methods for site-selective deuteration. One such method involves remote C(sp³)-H monodeuteration of amides using heavy water (D₂O) as the deuterium source. d-nb.info This strategy uses an N-allylsulfonyl group to generate a remote carbon radical via a 1,5- or 1,6-hydrogen atom transfer (HAT), which is then quenched by a deuterium atom from a thiol that readily exchanges with D₂O. d-nb.info Such advanced techniques could theoretically be adapted for the specific deuteration of the diazepam structure.

Purification and Isolation Techniques for High-Purity this compound

Following synthesis, the crude product is a mixture containing the desired this compound, unreacted precursors, reaction byproducts, and potentially under-deuterated species. Achieving high purity (>98%) is essential for its use as an analytical standard. A multi-step purification process is typically employed.

Recrystallization : This is a fundamental technique used for purifying crude solid products. Diazepam may be recrystallized from solvents like diethyl ether to remove impurities. nih.govfrontiersin.org

Extraction : Liquid-liquid extraction or solid-supported liquid-liquid extraction (SLE) can be used to separate the target compound from a complex mixture based on its solubility and partitioning behavior. nih.gov For instance, whole blood samples containing benzodiazepines are often prepared using SLE on specialized columns with solvents like methyl tert-butyl ether. nih.gov

Chromatography : Various chromatographic methods are indispensable for achieving high purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating the target compound from closely related impurities. nih.govnih.gov These methods are frequently cited in the final purity analysis of diazepam and its analogues. nih.gov

Gel-Permeation Chromatography (GPC) is another technique used for cleanup, separating molecules based on their size, which can be effective in removing polymeric or high-molecular-weight impurities. ipma.pt

Solid-Phase Extraction (SPE) is widely used for sample cleanup prior to final analysis, utilizing cartridges with specific sorbents to retain and then elute the analyte, thereby removing interfering matrix components. researchgate.netchromatographyonline.com

Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Positional Labeling

Once purified, the compound must be rigorously analyzed to confirm its chemical identity, purity, the position of the deuterium label, and the isotopic enrichment.

NMR spectroscopy is the definitive method for confirming the precise location of deuterium atoms in a molecule. nih.govlgcstandards.com In ¹H NMR (proton NMR), the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. For this compound, if the deuteration occurred at the N-methyl group, the characteristic singlet peak for the -CH₃ protons would be absent in the ¹H NMR spectrum. If deuteration is at the C3 position, the signal for the C3 protons would be missing. This provides unambiguous evidence of successful, site-specific labeling.

Table 1: Hypothetical ¹H NMR Signal Comparison for Diazepam vs. This compound (N-CD₃) This table is illustrative and based on typical chemical shifts for Diazepam.

| Proton Environment | Standard Diazepam (Signal, Integration) | This compound (N-CD₃) (Signal, Integration) | Confirmation |

| Aromatic Protons | Multiplet, 8H | Multiplet, 8H | Phenyl and fused benzene (B151609) ring protons are present. |

| C3 Methylene Protons (-CH₂-) | Singlet, 2H | Singlet, 2H | C3 protons are unaffected. |

| N1 Methyl Protons (-CH₃) | Singlet, 3H | Signal absent or significantly reduced | Successful deuteration at the N-methyl position. |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of the synthesized compound and assessing its isotopic purity. lgcstandards.com The mass of this compound will be higher than that of unlabeled diazepam by the difference in mass between three deuterium atoms and three hydrogen atoms.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for both confirmation and quantification. sciex.comthermofisher.com In this method, the instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which provides a high degree of certainty in identification. nih.govsciex.com

Isotopic enrichment is determined by analyzing the mass distribution of the molecular ion cluster. For a this compound sample, the mass spectrum would ideally show a dominant peak corresponding to the molecule containing three deuterium atoms. The relative intensities of the peaks for the unlabeled (d0) and partially deuterated (d1, d2) species are used to calculate the isotopic purity. lgcstandards.com

Table 2: Illustrative Mass Spectrometry Data for Isotopic Purity of a this compound Sample This table demonstrates how isotopic distribution is reported to confirm enrichment.

| Isotopologue | Description | Expected m/z (Relative to d0) | Observed Relative Intensity (%) |

| d0 | Unlabeled Diazepam | M | 0.1 |

| d1 | Diazepam + 1 Deuterium | M+1 | 0.5 |

| d2 | Diazepam + 2 Deuterium | M+2 | 1.2 |

| d3 | Diazepam + 3 Deuterium | M+3 | 98.2 |

This analysis confirms that the vast majority of the compound is the desired d3 species, indicating high isotopic enrichment.

Sophisticated Analytical Applications of Diazepam D3 in Bioanalytical Chemistry

Quantification of Endogenous and Exogenous Analytes Using Diazepam-d3 as an Internal Standard

The fundamental principle behind using this compound as an internal standard (IS) is isotope dilution mass spectrometry. By adding a known quantity of this compound to a biological sample at the beginning of the analytical process, it undergoes the exact same procedures—extraction, cleanup, and analysis—as the target analyte (e.g., diazepam or other benzodiazepines). Because the deuterated standard is chemically identical to the analyte, any loss during sample preparation or fluctuations in instrument response will affect both compounds equally. texilajournal.comlcms.cz The mass spectrometer can differentiate between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the analyte's response to the internal standard's response, providing a highly accurate and precise measurement that corrects for procedural variations. researchgate.net While Diazepam-d5 (B593411) is also frequently used for these purposes, the analytical principles governing the use of this compound are identical. ufrgs.bruantwerpen.benih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of drugs in biological matrices due to its superior sensitivity and selectivity. sciex.com The development of robust LC-MS/MS assays for benzodiazepines heavily relies on the use of deuterated internal standards like this compound.

The process begins with sample preparation, where a technique such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is used to isolate the analytes from the complex biological matrix (e.g., plasma, urine, or hair). nih.govnih.govfishersci.com this compound is introduced into the sample prior to this extraction step. fishersci.com Following extraction, the sample is injected into a liquid chromatograph, which separates the analytes based on their physicochemical properties. The separated compounds then enter the mass spectrometer.

In the mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, specific precursor ions for the analyte and the internal standard are selected and fragmented to produce unique product ions. nih.gov This two-stage filtering significantly reduces background noise and enhances specificity. For instance, in a typical assay, the m/z transition for diazepam might be 285.2→193.1, while the transition for a deuterated standard like Diazepam-d5 would be 290.2→198.1. nih.govnih.gov

Method validation is performed according to stringent regulatory guidelines to ensure the assay is reliable and reproducible. researchgate.netkingston.ac.uk This involves assessing several key parameters:

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte. kingston.ac.uk

Accuracy : The closeness of the measured value to the true value. kingston.ac.uk

Precision : The degree of agreement among a series of measurements. kingston.ac.uk

Limit of Quantitation (LOQ) : The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. ufrgs.br

Recovery : The efficiency of the extraction process. researchgate.net

The inclusion of this compound is integral to achieving the high standards of accuracy and precision required for bioanalytical method validation. nih.gov

Table 1: Example LC-MS/MS Validation Parameters for Benzodiazepine (B76468) Analysis Using a Deuterated Internal Standard

| Parameter | Diazepam | Oxazepam | Temazepam | Clonazepam |

| Linearity Range (ng/mL) | 2 - 1000 | 5 - 200 | 5 - 200 | 2 - 100 |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 |

| Accuracy (% Bias) | ± 10% | ± 15% | ± 15% | ± 10% |

| Precision (% CV) | ≤ 10% | ≤ 15% | ≤ 15% | ≤ 10% |

| LOQ (ng/mL) | 2 | 5 | 5 | 2 |

This table is a composite representation based on typical validation data reported in bioanalytical literature. nih.govkingston.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of benzodiazepines. However, many benzodiazepines are polar and thermally labile, making direct analysis by GC challenging. thermofisher.comtechnologynetworks.com This can lead to poor peak shape, low response, and degradation within the hot GC inlet and column. technologynetworks.comthermofisher.com To overcome these issues, derivatization is often employed to convert the polar analytes into more volatile and thermally stable derivatives. preprints.org

In GC-MS methods, this compound plays the same crucial role as an internal standard. It is added to the sample before extraction and derivatization, ensuring it accounts for any variability in the derivatization reaction efficiency and any analyte loss during the process. The use of analyte protectants, which are co-injected to prevent active sites in the GC system from adsorbing or degrading the target compounds, has also been shown to improve the analysis of challenging benzodiazepines. thermofisher.com Even in these enhanced methods, the deuterated internal standard is essential for achieving the linearity and sensitivity required for trace analysis in forensic and clinical toxicology. technologynetworks.com

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.netresearchgate.net This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification. texilajournal.com

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. lcms.czthermofisher.com Because this compound co-elutes with the non-labeled diazepam and has nearly identical physicochemical properties, it is subjected to the same degree of ion suppression or enhancement. texilajournal.comresearchgate.net Since quantification is based on the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively canceled out, leading to accurate and reliable results even in "dirty" or complex matrices like post-mortem blood or hair. uantwerpen.beresearchgate.net While minor chromatographic separation between the analyte and its deuterated standard can sometimes occur, it remains the preferred method for correcting these complex interferences. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Trace Analysis

Calibration Curve Construction and Quality Control Strategies Utilizing this compound

Accurate quantification in bioanalytical assays requires a robust calibration and quality control (QC) framework. This compound is central to this process.

A calibration curve is prepared by analyzing a series of calibration standards—blank biological matrix fortified with known concentrations of the analyte—along with a constant concentration of this compound. nih.govthermofisher.com A curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. ijpras.comoup.com This relationship is then used to determine the concentration of the analyte in unknown samples. Calibration curves for benzodiazepines are often linear but may also be fitted with a weighted quadratic curve to cover a wide dynamic range. waters.com

Quality control samples are prepared independently at several concentrations (typically low, medium, and high) to monitor the performance of the assay during routine use. nih.govnyc.gov These QCs are analyzed alongside the unknown samples in each analytical batch. The calculated concentrations of the QCs must fall within predefined acceptance limits (e.g., ±15% of the nominal value) for the results of the entire batch to be considered valid. nyc.gov The consistent performance of these QCs, which is ensured by the use of the deuterated internal standard, demonstrates the ongoing accuracy and precision of the method.

Table 2: Example of a Calibration Curve and QC Sample Set for Diazepam Analysis

| Sample Type | Nominal Concentration (ng/mL) |

| Calibration Standard 1 | 0.5 |

| Calibration Standard 2 | 1 |

| Calibration Standard 3 | 5 |

| Calibration Standard 4 | 10 |

| Calibration Standard 5 | 50 |

| Calibration Standard 6 | 100 |

| Calibration Standard 7 | 300 |

| Low Quality Control (LQC) | 1.5 |

| Medium Quality Control (MQC) | 75 |

| High Quality Control (HQC) | 240 |

Data adapted from established bioanalytical methods using deuterated internal standards. nih.govwaters.com

Advanced Sample Preparation Techniques Facilitated by Deuterated Standards

The accuracy of any bioanalytical method is highly dependent on the sample preparation step. Deuterated standards like this compound are indispensable for modern, advanced sample preparation techniques because they can correct for analyte loss at any stage. By adding the internal standard at the very beginning of the workflow, it acts as a tracer for the analyte.

Common techniques include:

Protein Precipitation (PP): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins. nih.gov While efficient, co-precipitation of the analyte can occur, a loss that is corrected for by the internal standard.

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible liquid phases. It provides a cleaner extract than PP, but analyte recovery can be variable. nih.gov

Solid-Phase Extraction (SPE): A highly effective technique that provides excellent cleanup by passing the sample through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a different solvent. researchgate.netpreprints.org this compound corrects for any incomplete retention or elution of the analyte from the SPE cartridge.

Stir-Bar Sorptive Extraction (SBSE): An advanced, solvent-minimized technique where a magnetic stir bar coated with a sorbent material is used to extract analytes from a sample. The analytes are then thermally desorbed directly into the analytical instrument. researchgate.net This highly sensitive technique benefits greatly from the inclusion of a deuterated standard to ensure quantitative accuracy.

In all these methods, the presence of this compound from the initial step ensures that the final calculated concentration is a true reflection of the amount originally present in the sample, regardless of the complexity or efficiency of the extraction procedure.

Inter-Laboratory Proficiency Testing and Standardization Initiatives Involving this compound

Ensuring that analytical results are accurate and comparable between different laboratories is a cornerstone of forensic and clinical toxicology. Inter-laboratory proficiency testing (PT) schemes are essential for this purpose. researchgate.net In these programs, a coordinating body sends identical, blind samples to multiple laboratories for analysis.

Studies have shown that without rigorous standardization, quantitative results for drugs of abuse can show considerable variance between laboratories. researchgate.net The use of validated methods incorporating well-characterized, common internal standards like this compound is a critical component of achieving harmonization and reducing this inter-laboratory variability. uantwerpen.be Regulatory bodies and professional organizations, such as the Society of Hair Testing, rely on these PT schemes to certify laboratories. researchgate.net Successful participation demonstrates a laboratory's competence and the reliability of its analytical methods. Therefore, this compound not only ensures the accuracy of results within a single laboratory but also plays a vital role in the broader standardization initiatives that underpin the credibility of toxicological testing worldwide.

Mechanistic Investigations Utilizing Diazepam D3 As a Tracer

Elucidation of Metabolic Pathways in Preclinical In Vitro Systems

Preclinical in vitro models, such as liver microsomes and hepatocytes, are essential for the initial characterization of a drug's metabolic fate. The use of Diazepam-d3 in these systems provides a clear and unambiguous way to trace the biotransformation of diazepam.

The primary metabolic routes for diazepam are N-demethylation to nordiazepam and 3-hydroxylation to temazepam, which are primarily catalyzed by cytochrome P450 (CYP) enzymes. drugbank.comfda.govresearchgate.net Nordiazepam is subsequently metabolized to oxazepam. drugbank.comnih.gov When this compound is incubated with liver microsomes, which are subcellular fractions rich in CYP enzymes, the formation of its deuterated metabolites can be tracked. srce.hrplos.org The resulting metabolites, such as Northis compound and Temazepam-d3, are easily identified by liquid chromatography-mass spectrometry (LC-MS) due to their specific mass-to-charge ratios, which separates their signals from any potential background interference.

Hepatocyte cultures offer a more comprehensive in vitro system as they contain both phase I and phase II metabolic enzymes. core.ac.uk In these systems, not only the primary oxidative metabolites but also their subsequent conjugated products can be identified. For instance, the glucuronidation of temazepam and oxazepam, a key phase II metabolic pathway for these compounds, can be effectively studied using this compound. drugbank.comresearchgate.net

Stable isotope-labeled compounds like this compound are instrumental in the precise quantification of metabolic clearance and metabolite formation rates. In vitro assays using human liver microsomes can be performed to measure the rate of disappearance of this compound over time, which is used to calculate its intrinsic clearance. srce.hrnih.gov Simultaneously, the rate of appearance of its primary deuterated metabolites is monitored.

These studies allow for the determination of key kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max), for the formation of each metabolite. researchgate.net Research has established that CYP3A4 is the main enzyme responsible for the N-demethylation of diazepam, while both CYP3A4 and CYP2C19 play a role in its 3-hydroxylation. drugbank.comresearchgate.netnih.gov The use of this compound in these kinetic assays, often in conjunction with a deuterated internal standard, significantly improves the accuracy and reliability of the quantitative results. researchgate.net

Table 1: In Vitro Metabolic Parameters for Diazepam

| Parameter | Description | Key Enzymes Involved |

|---|---|---|

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific substrate. | CYP3A4, CYP2C19 |

| K_m (Nordiazepam formation) | The substrate concentration at which the reaction rate is half of V_max for N-demethylation. | CYP3A4 |

| K_m (Temazepam formation) | The substrate concentration at which the reaction rate is half of V_max for 3-hydroxylation. | CYP3A4, CYP2C19 |

Note: The specific values for these parameters can vary based on the experimental conditions and the source of the liver microsomes.

Microsomal and Hepatocyte Incubation Studies for Metabolite Identification

In Vivo Pharmacokinetic Disposition Studies in Animal Models

Animal models are crucial for understanding how a drug behaves within a living organism. This compound is administered to these models to investigate its absorption, distribution, metabolism, and excretion (ADME) profile.

Following administration of this compound to rodent models like rats and mice, its concentrations in plasma and various tissues are monitored over time. ru.nlnih.gov Diazepam is known for its high lipophilicity, which allows it to be rapidly absorbed and extensively distributed throughout the body, including crossing the blood-brain barrier. nih.govnih.gov Studies utilizing this compound can precisely measure key pharmacokinetic parameters such as bioavailability and volume of distribution. ucdavis.edu For instance, after intraperitoneal administration in rats, diazepam is readily absorbed and distributed to the brain. nih.gov The use of the deuterated form ensures that the measurements are specific to the administered drug. ucdavis.edu

Table 2: Pharmacokinetic Profile of Diazepam in Rodent Models

| Parameter | Observation |

|---|---|

| Absorption | Rapidly absorbed after oral administration. fda.govinchem.org |

| Distribution | Highly lipophilic with extensive tissue distribution, including the brain. ru.nlnih.govnih.gov |

| Metabolism | Primarily metabolized in the liver by CYP enzymes. drugbank.comresearchgate.net |

| Excretion | Mainly excreted in the urine as conjugated metabolites. drugbank.comresearchgate.netnih.gov |

This compound is a valuable tool for studying drug-drug interactions (DDIs) at the metabolic level. For example, to investigate the impact of a CYP3A4 inhibitor, an animal model can be co-administered with this compound and a known inhibitor like ketoconazole. researchgate.netnih.gov By measuring the plasma concentrations of this compound and its metabolites, the extent of the interaction can be quantified. An increase in this compound levels and a corresponding decrease in its N-desmethyl metabolite would confirm the inhibition of CYP3A4 in a living system. frontiersin.org Such studies are essential for predicting potential DDIs in humans and ensuring drug safety. pharmgkb.org

Excretion Pathways and Elimination Dynamics in Preclinical Species

Investigation of Kinetic Isotope Effects in Enzymatic Biotransformations

The use of isotopically labeled compounds, such as this compound, serves as a powerful tool in elucidating the mechanisms of drug metabolism. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can probe the rate-limiting steps of enzymatic reactions. This is due to the kinetic isotope effect (KIE), where the cleavage of a carbon-deuterium (C-D) bond is typically slower than the cleavage of a corresponding carbon-hydrogen (C-H) bond. This difference in reaction rates provides valuable insights into the metabolic pathways and the enzymes involved.

Diazepam is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with two main pathways being N-demethylation to form nordiazepam (NDZ) and C3-hydroxylation to produce temazepam (TMZ). ncl.edu.tw Studies utilizing deuterated diazepam analogues have been instrumental in investigating the kinetic isotope effects associated with these biotransformations.

The findings revealed significant kinetic isotope effects, indicating that the cleavage of the C-H bond is a rate-determining step in both the N-demethylation and C3-hydroxylation pathways of diazepam metabolism. ncl.edu.tw

For the N-demethylation reaction leading to the formation of nordiazepam, a noticeable isotope effect was observed when the N1-methyl group was deuterated (in DZ-d3 and DZ-d5). The Vmax/Km values for the formation of NDZ were lower for the deuterated analogues compared to the non-deuterated diazepam, signifying a slower reaction rate. ncl.edu.tw Interestingly, the study also noted a metabolic switching phenomenon. When the C3 position was deuterated (in DZ-d2), the rate of N-demethylation increased, suggesting that when one metabolic pathway is slowed by isotopic substitution, the enzyme may preferentially utilize the alternative pathway. ncl.edu.tw

Similarly, the C3-hydroxylation pathway to form temazepam also exhibited a kinetic isotope effect. The deuteration at the C3 position (in DZ-d2 and DZ-d5) resulted in a decreased rate of TMZ formation. ncl.edu.tw A less pronounced metabolic switch was also observed for this pathway when the N1-methyl group was deuterated (in DZ-d3). ncl.edu.tw

By comparing the observed kinetic isotope effects with theoretical maximums, the study predicted that the isotope-sensitive step in the N-demethylation of diazepam likely occurs during the insertion of activated oxygen into the substrate to form the oxidized product. In contrast, for C3-hydroxylation, the rate-determining step was suggested to be the formation of the activated oxygen species from the peroxy-anion intermediate. ncl.edu.tw

The detailed research findings from this study are summarized in the data tables below.

Table 1: Kinetic Parameters for the Formation of Nordiazepam (NDZ) from Diazepam and its Deuterated Analogues

| Substrate | Vmax/Km (µL/min/mg) | Kinetic Isotope Effect ((V/K)DZ / (V/K)deuterated) |

| Diazepam (DZ) | 0.000011 | - |

| This compound (DZ-d3) | 0.0000045 | 2.44 |

| Diazepam-d5 (B593411) (DZ-d5) | 0.0000058 | 1.90 |

| Diazepam-d2 (DZ-d2) | 0.000032 | 0.34 (Metabolic Switching) |

| Data sourced from Chan, Y.-C. (2001). ncl.edu.tw |

Table 2: Kinetic Parameters for the Formation of Temazepam (TMZ) from Diazepam and its Deuterated Analogues

| Substrate | Vmax/Km (µL/min/mg) | Kinetic Isotope Effect ((V/K)DZ / (V/K)deuterated) |

| Diazepam (DZ) | 0.000036 | - |

| Diazepam-d2 (DZ-d2) | 0.000020 | 1.80 |

| Diazepam-d5 (DZ-d5) | 0.000025 | 1.44 |

| This compound (DZ-d3) | 0.000046 | 0.78 (Metabolic Switching) |

| Data sourced from Chan, Y.-C. (2001). ncl.edu.tw |

These investigations underscore the utility of this compound and other deuterated analogues as tracers in mechanistic studies of drug metabolism. The observed kinetic isotope effects provide crucial, detailed evidence about the reaction mechanisms of cytochrome P450 enzymes and the factors that govern metabolic pathway selection.

Role of Diazepam D3 in Advanced Pharmaceutical Research and Development

Application in High-Throughput Screening and Lead Optimization Workflows (analytical support)

In the fast-paced environment of drug discovery, high-throughput screening (HTS) and lead optimization are fundamental processes that involve the rapid assessment of large numbers of compounds. The analytical support for these workflows requires methods that are not only fast but also exceptionally precise and accurate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred technique for this purpose due to its high sensitivity and specificity. htslabs.com

The role of Diazepam-d3 in this context is to serve as an ideal internal standard. During sample preparation and analysis, variations can occur, leading to analyte loss or fluctuations in the MS signal (ion suppression or enhancement). By adding a known quantity of this compound to each sample at the beginning of the workflow, these variations can be normalized. acs.org Because this compound has nearly identical physicochemical properties to Diazepam, it behaves similarly during extraction, chromatography, and ionization, but is differentiated by the mass spectrometer. acs.orgrsc.org This ensures that the ratio of the analyte signal to the internal standard signal remains constant, allowing for highly reliable quantification.

While specific studies detailing this compound in HTS are part of proprietary research, the principle is well-established with analogous deuterated standards. For instance, methods for the high-throughput analysis of pain panel drugs, which include Diazepam, utilize various deuterated internal standards to achieve the necessary accuracy and reproducibility. htslabs.com A high-throughput assay developed to study the interaction between oxycodone and diazepam successfully used a similar deuterated standard, diazepam-d5 (B593411), for robust quantification. rsc.org

Table 1: Representative Parameters for a High-Throughput LC-MS/MS Assay for Diazepam

| Parameter | Value/Description | Reference |

| Analytical Technique | On-Line Extraction (OLE)-UHPLC-MS/MS | htslabs.com |

| Internal Standard | Deuterated analog (e.g., this compound, Nordiazepam-d5) | rsc.orgthermofisher.com |

| Linear Range | 0.02 - 100 ng/mL | htslabs.com |

| Correlation Coefficient (R²) | >0.99 | htslabs.com |

| Sample Matrix | Oral Fluid, Plasma, Urine | htslabs.comrsc.orgthermofisher.com |

| Total Run Time | < 10 minutes per sample | htslabs.com |

Utilization in Biomarker Quantification and Validation Studies (analytical focus)

Biomarker studies are critical for understanding disease progression, drug efficacy, and patient stratification. When a drug like Diazepam or its metabolites are used as biomarkers—for instance, in studies of alcohol withdrawal or therapeutic drug monitoring—their accurate quantification in biological fluids like blood, plasma, or urine is paramount. nih.govspringermedizin.de

The development of sensitive LC-MS procedures for determining Diazepam levels in plasma or whole blood for therapeutic monitoring highlights the need for low limits of quantification (LOQ). chromatographyonline.comnih.gov this compound enables the development of methods with high sensitivity and accuracy, ensuring that the biomarker data is reliable for clinical and research applications.

Table 2: Typical Analytical Validation Parameters for Diazepam Quantification

| Parameter | Plasma | Urine | Reference |

| Technique | HPLC-UV / LC-MS/MS | HPLC-UV / LC-MS/MS | chromatographyonline.com |

| Limit of Detection (LOD) | 8.3 ng/mL | 8.2 ng/mL | chromatographyonline.com |

| Limit of Quantification (LOQ) | 27.5 ng/mL | 26.0 ng/mL | chromatographyonline.com |

| Recovery | 89% | 77% | chromatographyonline.com |

| Precision (%CV) | 1.77 – 9.60% | 1.77 – 9.60% | chromatographyonline.com |

Establishment of Certified Reference Materials and Analytical Standards for Regulatory Compliance

Regulatory bodies require that analytical laboratories in forensic, clinical, and pharmaceutical settings operate under strict quality control and quality assurance protocols. A key component of these protocols is the use of Certified Reference Materials (CRMs) to ensure that measurements are accurate, reproducible, and traceable to a known standard.

This compound is produced and sold as a CRM by various manufacturers. lipomed-shop.comlgcstandards.comlipomed-usa.com These materials are synthesized under rigorous conditions and are accompanied by a Certificate of Analysis that provides information on their identity, purity, and concentration, often produced in accordance with standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

The availability of this compound as a CRM is crucial for:

Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, linearity, and limits of detection and quantification. kingston.ac.uk

Instrument Calibration: Calibrating analytical instruments like GC-MS or LC-MS/MS to ensure accurate quantitative results.

Quality Control: Routine analysis of QC samples prepared from a CRM to monitor the ongoing performance of an analytical method.

Regulatory Compliance: Demonstrating to accrediting bodies (e.g., UKAS) and regulatory agencies that the laboratory's results are reliable and meet legal and scientific standards, such as those for forensic toxicology in driving under the influence cases. kingston.ac.uk

Table 3: Example Specifications for a this compound Certified Reference Material

| Specification | Description | Reference |

| Product Name | This compound | lipomed-shop.comlipomed-usa.com |

| Full Chemical Name | 1-Trideuteromethyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | lipomed-shop.comlipomed-usa.com |

| CAS Number | 83056-49-9 | lipomed-shop.com |

| Molecular Formula | C₁₆H₁₀ClD₃N₂O | lipomed-shop.com |

| Molecular Weight | 287.77 g/mol | lipomed-shop.com |

| Format | Calibrated solution (e.g., 1 mg/mL in Methanol) or powder | lgcstandards.comcerilliant.com |

| Application | Forensic, toxicology, research, and other analytical applications | lipomed-shop.com |

Methodological Contributions to Preclinical Pharmacological Studies (analytical aspects)

Preclinical studies, particularly pharmacokinetic (PK) investigations in animal models, form the bedrock of drug development. These studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME), and they require highly accurate measurements of drug concentrations in biological fluids over time.

The analytical contribution of this compound to these studies is significant. In a preclinical PK study investigating the interaction between oxycodone and diazepam in rats, diazepam-d5 was used as the internal standard for the LC-MS/MS bioanalytical assay. rsc.org this compound serves the same critical function. Its inclusion in the analytical method allows for the precise determination of Diazepam concentrations in small-volume plasma samples taken at various time points.

This accurate quantification is essential for calculating fundamental PK parameters such as:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Half-life (t½)

The robustness of the analytical method, underpinned by the use of a stable isotope-labeled internal standard like this compound, ensures that the derived PK parameters are reliable. This reliability is crucial for making informed decisions about a drug candidate's potential for further development. The method described in the rat study achieved a low limit of quantification (2 ng/mL) and a short chromatographic run time (2.0 min), demonstrating the efficiency and sensitivity that such standards enable. rsc.org

Table 4: LC-MS/MS Method Parameters for Preclinical Diazepam Quantification

| Parameter | Description | Reference |

| LC Column | Zorbax C18 (50 × 2.1 mm, 3.5 μm) | rsc.org |

| Mobile Phase | Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid | rsc.org |

| Ionization Mode | Positive Ionization | rsc.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |

| Mass Transition (Diazepam) | m/z 285.1 → 154.1 | rsc.org |

| Mass Transition (IS - Diazepam-d5) | m/z 290.2 → 198.1 | rsc.org |

| Retention Time | 1.25 ± 0.2 min | rsc.org |

Emerging Research Paradigms and Future Perspectives for Deuterated Benzodiazepines

Innovations in Deuterium (B1214612) Labeling Technologies and Their Impact on Research Tool Development

The synthesis of deuterated compounds like Diazepam-d3 is fundamental to their use as research tools. Innovations in deuterium labeling technologies have significantly improved the efficiency and specificity of incorporating deuterium into a molecule.

One established method for creating deuterated benzodiazepines is catalytic hydrogen-deuterium (H-D) exchange . This technique utilizes a transition metal catalyst, such as palladium on carbon (Pd/C), to substitute specific hydrogen atoms with deuterium from deuterium gas (D₂). Another approach involves the synthesis of 3-deuterated diazepam and nordiazepam 4-oxides, which can then be used as starting materials to produce other 3-deuterated derivatives like 3-monodeuterated oxazepam and 3-dideuterated diazepam. iaea.orgepa.gov This method relies on the efficient deuterium exchange of protons at the 3-position of diazepam 4-oxide and nordiazepam 4-oxide through keto-enol tautomerism in a deuterated alkaline methanol (B129727) solution. iaea.org

These advancements in labeling provide researchers with highly pure and stable isotopically labeled standards, which are essential for a variety of analytical applications. The full chemical name for this compound is 1-Trideuteromethyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one. lipomed-usa.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Full Chemical Name | 1-Trideuteromethyl-5-phenyl-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one lipomed-usa.com |

| Chemical Formula | C₁₆H₁₀ClD₃N₂O lipomed-usa.com |

| Molecular Weight | 287.77 lipomed-usa.com |

| CAS Number | 83056-49-9 lipomed-usa.comlipomed-usa.com |

| Appearance | White solid lipomed-usa.com |

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Approaches

Deuterated analogs such as this compound are invaluable in systems biology and multi-omics (e.g., metabolomics, proteomics) studies. Their primary role is as internal standards in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. sciex.comthermofisher.com

In these applications, a known quantity of the deuterated standard (e.g., this compound or Diazepam-d5) is added to a biological sample (such as urine, blood, or plasma) before sample preparation and analysis. sciex.comthermofisher.comnih.govmdpi.com Because the deuterated standard is chemically identical to the non-deuterated analyte (diazepam), it behaves similarly during extraction, chromatography, and ionization. wpmucdn.com However, it can be distinguished from the analyte by its higher mass. This allows for accurate quantification of the analyte, as any variations in the analytical process will affect both the analyte and the internal standard equally.

The use of deuterated internal standards helps to minimize matrix effects, which are a common source of error in the analysis of complex biological samples. thermofisher.com This ensures the high sensitivity and specificity required for detecting low concentrations of drugs and their metabolites. sciex.comthermofisher.com

Computational Modeling and Simulation of Isotope Effects in Drug Metabolism

Computational modeling and simulation are increasingly important for understanding the kinetic isotope effect (KIE) on drug metabolism. The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. In the case of deuterated drugs, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism if the cleavage of this bond is the rate-determining step. wpmucdn.com

Studies have investigated the deuterium isotope effect on the metabolism of diazepam. ncl.edu.tw Diazepam is metabolized in the liver by cytochrome P450 enzymes, primarily through N-demethylation to nordiazepam and C3-hydroxylation to temazepam. pharmgkb.org Research using different deuterated versions of diazepam (including DZ-d3) and rat liver microsomes has shown that deuterium substitution can influence the metabolic pathway. ncl.edu.tw For instance, a study on the N-demethylation of imatinib, another drug, showed that while the trideuterated analog had reduced metabolism in vitro, this did not translate to increased exposure in vivo in rats, highlighting the complexity of predicting in vivo outcomes from in vitro data. researchgate.net

Computational models can help to predict the magnitude of the KIE and to understand how "metabolic switching" might occur, where the body uses an alternative metabolic pathway when the primary one is slowed by deuteration. wpmucdn.com These models are becoming essential tools in the design of new deuterated drugs with improved pharmacokinetic profiles.

Potential for Novel Analytical Applications Beyond Traditional Bioanalysis

While this compound is well-established as an internal standard in bioanalysis, its utility extends to other novel analytical applications. lipomed-usa.com For example, deuterated standards are crucial for the development and validation of new analytical methods for detecting drugs in various matrices, including environmental samples like surface water. researchgate.net

The high sensitivity of methods using deuterated standards, such as LC-MS/MS, allows for the detection of very low concentrations of pharmaceuticals in the environment, which is important for monitoring water quality. researchgate.net Furthermore, the development of new materials, like molecularly imprinted polymers (MIPs) designed for specific analytes such as diazepam, can be enhanced by the use of deuterated compounds during characterization and validation. mdpi.com These advanced analytical techniques, which often push the limits of detection, rely on the accuracy and reliability that deuterated standards provide.

Table 2: List of Compounds

| Compound Name |

|---|

| Diazepam |

| This compound |

| Diazepam-d5 (B593411) |

| Nordiazepam |

| Nordiazepam-d5 |

| Oxazepam |

| Oxazepam-d5 |

| Temazepam |

| Prazepam-D5 |

Q & A

Q. What is the role of Diazepam-d3 in analytical method development, and how does it enhance data accuracy?

this compound, a deuterated analog of diazepam, serves as a stable isotopically labeled internal standard (SIL-IS) in mass spectrometry-based assays. Its near-identical chemical properties to unlabeled diazepam minimize matrix effects and ionization variability, improving quantification accuracy. Methodological steps include:

- Co-elution : Ensure this compound and the target analyte share retention times to correct for extraction efficiency .

- Calibration curves : Use serial dilutions with fixed this compound concentrations to normalize signal drift .

- Validation : Assess precision, accuracy, and linearity per ICH guidelines, with this compound correcting for batch-to-batch variability .

Table 1: Key Validation Parameters for this compound in LC-MS/MS

| Parameter | Acceptable Range | Role of this compound |

|---|---|---|

| Recovery (%) | 85–115 | Corrects for extraction efficiency |

| Matrix Effect | ±15% | Compensates ion suppression |

| Intra-day Precision | ≤15% RSD | Normalizes instrument variability |

Q. How to design a robust experimental protocol using this compound for pharmacokinetic studies?

- Sample preparation : Spike biological matrices (e.g., plasma) with this compound before protein precipitation to account for losses during processing .

- Chromatographic separation : Optimize mobile phases (e.g., acetonitrile/ammonium formate) to resolve this compound from endogenous interferents .

- Data normalization : Use the this compound/internal analyte peak area ratio to mitigate ion source fluctuations .

Q. What are the critical considerations when validating this compound-based methods for regulatory compliance?

- Specificity : Demonstrate no interference from metabolites or isomers (e.g., nordiazepam) via high-resolution mass spectrometry .

- Stability : Test this compound stability under storage (-80°C) and processing (room temperature) conditions .

- Cross-validation : Compare results with non-deuterated standards to confirm deuterium exchange does not alter binding affinity .

Advanced Research Questions

Q. How can researchers address challenges in quantifying this compound in the presence of isomeric interferents (e.g., diclazepam)?

- Chromatographic optimization : Use phenyl-hexyl columns or HILIC phases to exploit subtle polarity differences between isomers .

- MS/MS transitions : Select unique fragment ions (e.g., m/z 283 → 222 for this compound vs. m/z 280 → 219 for diclazepam) .

- Data reconciliation : Apply multivariate analysis to deconvolute overlapping peaks in complex matrices .

Q. What methodologies are employed to investigate the in vitro metabolism of this compound, and how do they resolve conflicting data?

- Microsomal incubations : Use human liver microsomes with NADPH cofactors, spiked with this compound, to track phase I metabolites via deuterium retention .

- Metabolite identification : Combine high-resolution LC-QTOF with deuterium isotope patterns to distinguish endogenous vs. exogenous metabolites .

- Contradiction resolution : Replicate studies under controlled pH and temperature to isolate enzyme-specific degradation pathways .

Q. How to resolve discrepancies in this compound recovery rates across different solid-phase extraction (SPE) methods?

- Method comparison : Systematically test SPE sorbents (C18 vs. mixed-mode) and elution solvents (methanol vs. acetonitrile) using spiked QC samples .

- Statistical analysis : Apply ANOVA to identify significant variability sources (e.g., sorbent lot, pH adjustment) .

- Optimized protocol : Pre-condition SPE columns with this compound-containing solutions to saturate nonspecific binding sites .

Structural and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.